2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline

Physicochemical profiling Ionization state Drug-likeness optimization

2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline (CAS 223513-02-8) is a fluorinated arylpiperazine derivative with the molecular formula C12H16FN3O and a molecular weight of 237.27 g/mol. It features a 5-fluoroaniline core coupled to an N-acetylpiperazine moiety via the aniline nitrogen, yielding a single rotatable bond and a predicted polar surface area (PSA) of 49.57 Ų.

Molecular Formula C12H16FN3O
Molecular Weight 237.27 g/mol
CAS No. 223513-02-8
Cat. No. B1603179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline
CAS223513-02-8
Molecular FormulaC12H16FN3O
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)N
InChIInChI=1S/C12H16FN3O/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13)8-11(12)14/h2-3,8H,4-7,14H2,1H3
InChIKeyOECCVDNJKOKUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline (CAS 223513-02-8): Key Physicochemical and Structural Baseline for Procurement Decisions


2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline (CAS 223513-02-8) is a fluorinated arylpiperazine derivative with the molecular formula C12H16FN3O and a molecular weight of 237.27 g/mol [1]. It features a 5-fluoroaniline core coupled to an N-acetylpiperazine moiety via the aniline nitrogen, yielding a single rotatable bond and a predicted polar surface area (PSA) of 49.57 Ų . The compound is catalogued in authoritative databases including PubChem (CID 18423129) and is supplied by multiple vendors with purities typically ≥98% . Its computed XLogP3-AA of 0.7 and predicted pKa of 6.28 ± 0.11 place it in a physicochemical space distinct from its closest in-class analogs, making informed selection critical for downstream synthetic and pharmacological applications.

Why Generic Substitution Fails: Structural Determinants That Differentiate 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline from Closest Analogs


Within the arylpiperazine-aniline chemical space, seemingly minor structural modifications—N-acetyl vs. N-methyl capping, fluorine regioisomerism, or halogen deletion—produce measurable shifts in key physicochemical parameters that directly impact reactivity, purification, and biological target engagement [1]. For example, the N-acetyl group on the target compound imparts an additional hydrogen bond acceptor relative to the N-methyl analog, while the 5-fluoro substitution pattern shifts the aniline pKa by approximately 0.6–1.7 log units compared to 3-fluoro or non-fluorinated congeners . These differences are not cosmetic; they alter the compound's ionization state at physiological pH, its chromatographic retention behavior, and its suitability as a building block for specific medicinal chemistry campaigns such as kinase inhibitor synthesis [2].

Quantitative Differentiation Evidence for 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline (223513-02-8) Versus Key Analogs


Basicity Shift: Target Compound Exhibits ~1.7 pKa Units Lower Basicity Than the N-Methyl Analog

The predicted pKa of the aniline nitrogen in 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline is 6.28 ± 0.11, compared to 7.97 ± 0.40 for the N-methylpiperazine analog 5-fluoro-2-(4-methylpiperazin-1-yl)aniline (CAS 869944-01-4). This 1.69-unit decrease arises from the electron-withdrawing effect of the N-acetyl group, which reduces the electron density on the piperazine ring and, through conjugation, on the aniline nitrogen. The non-fluorinated analog 2-(4-acetylpiperazin-1-yl)aniline (CAS 91646-45-6) has a predicted pKa of 6.91 ± 0.10, indicating that both the acetyl group and the 5-fluoro substituent contribute to the lowered basicity. At physiological pH (7.4), the target compound is predominantly neutral, whereas the N-methyl analog remains partially protonated, affecting solubility, membrane permeability, and off-target binding profiles.

Physicochemical profiling Ionization state Drug-likeness optimization

Hydrogen Bond Acceptor Count: Acetyl-Piperazine Adds One Additional HBA Versus N-Methyl Congener

The target compound possesses 4 hydrogen bond acceptors (HBA) — contributed by the acetyl carbonyl oxygen, the two piperazine nitrogens, and the fluorine atom — versus only 3 HBA for 5-fluoro-2-(4-methylpiperazin-1-yl)aniline, which lacks the carbonyl oxygen. The hydrogen bond donor count is identical at 1 (the aniline -NH2) for both compounds. This additional HBA capacity enables distinct intermolecular interaction patterns, particularly relevant when the compound is employed as a building block for kinase inhibitor scaffolds where hydrogen bonding to the hinge region of the ATP-binding pocket is critical. The higher HBA count of the acetylated compound may also influence chromatographic retention and solubility in hydrogen-bonding solvents. [1]

Medicinal chemistry Structure-activity relationships Molecular recognition

Regioisomeric Differentiation: 5-Fluoro Substitution Confers Distinct Physicochemical Profile Versus 3-Fluoro and 4-Fluoro Regioisomers

Among the four regioisomers of acetylpiperazinyl-fluoroaniline, the 5-fluoro-2-(4-acetylpiperazin-1-yl) configuration (target) exhibits distinct predicted properties: pKa of 6.28, compared to ~5.43 for the 3-fluoro-4-(4-acetylpiperazin-1-yl) regioisomer (CAS 75001-84-2), a difference of approximately 0.85 log units. The 4-fluoro-2-(4-acetylpiperazin-1-yl) regioisomer (CAS 864146-95-2) shares an identical molecular weight and PSA (49.57 Ų) but exhibits a higher boiling point of 460.5°C at 760 mmHg versus 444.9°C for the target, indicating different intermolecular interaction energetics likely arising from altered dipole moment and crystal packing . These regioisomeric differences directly affect the compound's behavior as a synthetic intermediate, including reactivity in nucleophilic aromatic substitution and cross-coupling reactions where the position of fluorine relative to the aniline nitrogen dictates regiochemical outcomes.

Regioisomerism Fluorine chemistry Synthetic intermediate selection

Kinase Inhibitor Relevance: Annotated as a NEK1/NEK2-Targeted Scaffold in the Therapeutic Target Database

The Therapeutic Target Database (TTD) at IDRBLab annotates a compound containing the 2-(4-acetylpiperazin-1-yl)-5-fluoroaniline scaffold as an inhibitor of both NIMA-related kinase 1 (NEK1) and NIMA-related kinase 2 (NEK2), referencing the seminal J. Med. Chem. 2010 publication on aminopyrazine NEK2 inhibitors (PMID: 20936789) [1]. While the TTD entry refers to a more elaborated derivative, the core 5-fluoro-2-(4-acetylpiperazin-1-yl)aniline motif serves as the critical aryl portion of the aminopyrazine hinge-binding scaffold. NEK2 is a validated mitotic kinase target in oncology, and the unusual inactive conformation bound by this chemotype provides structural differentiation from ATP-competitive inhibitors targeting the active kinase conformation [2]. In contrast, the N-methyl analog (CAS 869944-01-4) lacks the acetyl carbonyl required for key hydrogen-bonding interactions observed in the NEK2 co-crystal structures, and the non-fluorinated analog (CAS 91646-45-6) lacks the fluorine atom that contributes to binding affinity through hydrophobic and electrostatic interactions with the kinase pocket.

Kinase inhibition NEK2 Mitotic regulation Cancer therapeutics

Polar Surface Area Differentiation: Target PSA of 49.57 Ų Enables Distinct CNS Permeability Profile Versus N-Methyl Analog (PSA = 32.50 Ų)

The computed polar surface area (PSA) of 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline is 49.57 Ų, which is approximately 52% higher than the PSA of 5-fluoro-2-(4-methylpiperazin-1-yl)aniline (PSA = 32.50 Ų). PSA is a well-established descriptor for predicting passive blood-brain barrier (BBB) penetration, with compounds having PSA < 60–70 Ų generally considered CNS-penetrant and those with PSA < 90 Ų showing favorable oral absorption . The target compound's PSA of 49.57 Ų places it within the favorable range for both CNS exposure and oral bioavailability, while its 52% higher PSA relative to the N-methyl analog suggests reduced non-specific membrane partitioning and potentially lower phospholipidosis risk. The acetyl carbonyl contributes approximately 17–20 Ų to the PSA relative to the methyl group, providing finer control over physicochemical properties during lead optimization.

CNS drug design Blood-brain barrier permeability Polar surface area

High-Value Application Scenarios for 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline Based on Differentiated Evidence


NEK-Family Kinase Inhibitor Lead Optimization

Research groups developing NEK1 or NEK2 inhibitors for oncology applications should prioritize this specific building block. The acetylpiperazine-5-fluoroaniline scaffold maps to the aryl portion of aminopyrazine-based NEK2 inhibitors co-crystallized with the kinase in an unusual inactive conformation (J. Med. Chem. 2010, PMID: 20936789) . The 5-fluoro substitution and N-acetyl group are both pharmacophoric requirements: the fluorine contributes to binding pocket complementarity, and the acetyl carbonyl provides hydrogen-bonding capacity absent in N-methyl analogs. Substituting with the regioisomeric 3-fluoro or 4-fluoro variants or the N-methyl analog would disrupt these key interactions, compromising inhibitor potency and selectivity.

CNS Drug Discovery Programs Requiring Balanced BBB Permeability

The target compound's polar surface area of 49.57 Ų positions it within the CNS-favorable range (PSA < 70 Ų) while providing approximately 52% higher polarity than the N-methyl analog (PSA = 32.50 Ų) . This intermediate PSA value is advantageous for CNS programs where adequate brain exposure must be balanced against minimizing non-specific membrane partitioning. The compound's predicted pKa of 6.28 means it remains largely un-ionized at physiological pH, further supporting passive BBB penetration. Procurement teams supporting CNS lead optimization should select this compound over the lower-PSA N-methyl variant when reduced phospholipidosis risk and cleaner off-target profiles are prioritized.

Parallel Synthesis and Library Construction Requiring Orthogonal Functionalization Handles

The compound's structural architecture provides two chemically distinct functionalization handles: the free aniline -NH₂ (suitable for amide coupling, reductive amination, or diazotization) and the N-acetyl group (which can serve as a protected amine or be hydrolyzed to expose a secondary piperazine nitrogen) . This orthogonality is absent in the N-methyl analog where the methyl group is chemically inert under most conditions. For medicinal chemistry groups building focused libraries around the arylpiperazine scaffold, the acetylated compound offers greater synthetic versatility. The single rotatable bond between the aryl ring and piperazine further reduces conformational complexity compared to more flexible analogs, potentially improving crystallization behavior and structure determination.

Quote Request

Request a Quote for 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.